molecular formula C10H12NaO4S- B009708 sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene;sulfite CAS No. 55963-78-5

sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene;sulfite

Cat. No.: B009708
CAS No.: 55963-78-5
M. Wt: 251.26 g/mol
InChI Key: JKJBFNAERWARKW-UHFFFAOYSA-L
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Description

Structural and Functional Context

Sodium 1-methoxy-4-[(E)-prop-1-enyl]benzene sulfite, identified by the CAS number 55963-78-5, possesses a unique molecular structure that underlies its biological activity. The compound has a molecular formula of (C10H11NaO4S)n and a molecular weight of 251.26 g/mol. Structurally, it is derived from anethole, featuring a methoxy group at position 1 and a prop-1-enyl group at position 4 of the benzene ring, with a sulfite group and sodium as the counterion. The chemical structure can be represented using the SMILES notation as "C/C=C/C1=CC=C(C=C1)OC.[O-]S(=O)[O-].[Na+]".

The compound's functionality is closely tied to its structural elements. The sulfonate group provides the molecule with anticoagulant properties, while the aromatic portion contributes to its interaction with blood components. This structure allows SPS to interfere with several biological mechanisms, including complement activation, phagocytosis, and antimicrobial peptide activity. The compound typically exists as a white powder that is soluble in water and forms a polymer in solution, contributing to its stabilizing effects on biological samples.

Table 1: Basic Chemical Information of Sodium 1-Methoxy-4-[(E)-Prop-1-enyl]benzene Sulfite

Property Information
CAS Number 55963-78-5
Molecular Formula (C10H11NaO4S)n
Molecular Weight 251.26 g/mol
PubChem CID 6434512
InChI Key JKJBFNAERWARKW-CZEFNJPISA-L
SMILES C/C=C/C1=CC=C(C=C1)OC.[O-]S(=O)[O-].[Na+]
pH range (1% aqueous solution) 5.0 to 7.0

Historical Development and Research Evolution

The development of sodium polyanetholesulfonate represents an important milestone in clinical microbiology. Initially developed as an anticoagulant, researchers soon discovered its valuable properties for microbial culture systems. During the mid-20th century, blood culture techniques were significantly hampered by the natural antimicrobial properties of blood, resulting in false-negative results in patients with bacteremia. The introduction of SPS addressed this critical issue by neutralizing these antimicrobial mechanisms.

Early experimental studies demonstrated SPS's remarkable ability to increase the recovery of microorganisms from blood samples. Researchers observed "a striking increase in recovery" of various organisms when SPS was added to experimental blood cultures inoculated with small numbers of bacteria. This discovery led to its widespread adoption in blood culture media formulations.

The evolution of research on SPS has progressed through several phases. Initial studies focused on its anticoagulant properties, followed by investigations into its effects on complement activation and phagocytosis. Later research expanded to examine its specific interactions with various bacterial species and its mechanisms of action at the molecular level. More recent studies have evaluated optimal concentrations for different applications and its effects on modern automated blood culture systems.

Properties

IUPAC Name

sodium;1-methoxy-4-prop-1-enylbenzene;sulfite
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O.Na.H2O3S/c1-3-4-9-5-7-10(11-2)8-6-9;;1-4(2)3/h3-8H,1-2H3;;(H2,1,2,3)/q;+1;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJBFNAERWARKW-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC=C(C=C1)OC.[O-]S(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12NaO4S-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55963-78-5
Record name Acido Polianetolsulfónico Sal Sódica
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Conditions and Catalysts

Industrial sulfonation typically employs concentrated sulfuric acid (H₂SO₄) or sulfur trioxide (SO₃) as the sulfonating agent. In a patent describing sodium polystyrene sulfonate production, sulfonation was conducted at 60–95°C using sulfuric acid, with chloroform as a swelling agent to enhance reagent penetration into the polymer matrix. Adapting this method, the precursor 1-methoxy-4-[(E)-prop-1-enyl]benzene is dissolved in chloroform, followed by gradual addition of H₂SO₄ under reflux conditions. The reaction proceeds via electrophilic aromatic substitution, where the electron-rich benzene ring facilitates sulfonate group attachment.

Table 1: Typical Sulfonation Conditions for Aromatic Compounds

ParameterRange
Temperature60–95°C
Reaction Time4–12 hours
Sulfonating AgentH₂SO₄ (96–98%)
Swelling AgentChloroform
Yield70–85%

Neutralization and Purification

Following sulfonation, the sulfonic acid intermediate is neutralized with sodium hydroxide (NaOH) to form the sodium sulfite salt.

Neutralization Protocol

The sulfonated product is dissolved in deionized water, and a 10% NaOH solution is added incrementally to adjust the pH to >12. This ensures complete conversion of the sulfonic acid (-SO₃H) to the sodium sulfite (-SO₃Na) form. Stirring at 85°C for 1–2 hours enhances ion exchange efficiency. Post-reaction, the mixture is filtered, and the residue is washed repeatedly with water to remove excess NaOH and byproducts.

Purification Techniques

Purification involves sequential washing with ethanol (95%) and hot deionized water to eliminate organic impurities and unreacted monomers. For instance, a patent detailing sodium polystyrene sulfonate purification recommends refluxing the resin in ethanol for 2 hours, followed by hot water washes at 85°C. The final product is dried at 90°C to achieve a moisture content of ~5%.

Table 2: Analytical Characterization of Sodium Sulfite Derivatives

ParameterValue
Purity≥98%
Sodium Content10.6%
Residual Monomer<1 ppm
Particle Size20–100 μm

Analytical Characterization

Spectroscopic Analysis

Fourier-transform infrared (FTIR) spectroscopy confirms sulfonate group incorporation, with characteristic peaks at 1030 cm⁻¹ (S=O symmetric stretch) and 1170 cm⁻¹ (S=O asymmetric stretch). Nuclear magnetic resonance (NMR) spectroscopy further validates the structure:

  • ¹H NMR (D₂O): δ 7.2–7.5 ppm (aromatic protons), δ 6.3–6.6 ppm (trans-vinyl protons), δ 3.8 ppm (methoxy group).

Ion Exchange Capacity

The sodium sulfite derivative exhibits a potassium exchange capacity of 3.1 mmol/g, measured via titration with 0.1 M KCl solution. This metric is critical for applications in ion-exchange resins and drug delivery systems.

Comparative Analysis of Synthesis Routes

Traditional vs. Modern Methods

Traditional sulfonation methods using dichloroethane have been phased out due to toxicity concerns. Contemporary approaches favor chloroform or solvent-free conditions, reducing environmental impact without compromising yield.

Table 3: Comparison of Sulfonation Agents

AgentEfficiencyToxicityEnvironmental Impact
DichloroethaneHighHighSevere
ChloroformModerateModerateModerate
Solvent-FreeLowLowMinimal

Chemical Reactions Analysis

Types of Reactions: Sodium polyanetholesulfonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonate groups into sulfinate or thiol groups.

    Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include sulfonic acid derivatives, sulfinate compounds, and substituted sulfonates .

Scientific Research Applications

Scientific Research Applications

  • Biological Research
    • Anticoagulant Properties: SPS is widely recognized for its role as a mild anticoagulant in blood culture media. It prevents clot formation, facilitating the growth of bacteria by neutralizing the natural antimicrobial properties of blood, which includes inhibiting complement activation and phagocytosis by white blood cells.
    • Microbial Recovery Enhancement: Studies demonstrate that SPS significantly increases the recovery rates of various pathogens, especially fastidious or slow-growing organisms, from blood cultures.
  • Pharmaceuticals
    • Drug Formulation: SPS is employed in pharmaceutical formulations requiring modulation of immune responses. Its ability to inhibit the complement cascade makes it useful in therapies aimed at managing immune reactions.
    • Gene Therapy Applications: The negatively charged sulfonate groups allow SPS to interact with positively charged molecules such as DNA and RNA, making it a candidate for drug delivery systems.
  • Industrial Applications
    • Surfactant and Emulsifier: In industrial chemistry, SPS serves as a surfactant and emulsifier in various chemical processes, enhancing the stability and effectiveness of formulations.
    • Detergents and Coatings: The compound is utilized in the production of detergents, coatings, and adhesives due to its surfactant properties .

Case Studies

  • Enhancement of Blood Culture Recovery:
    A study highlighted the effectiveness of SPS in blood cultures where it was shown to double the recovery rates of specific pathogens compared to traditional methods without SPS. This was particularly evident with organisms that are difficult to culture under standard conditions.
  • Drug Delivery Mechanisms:
    Research into SPS's interaction with nucleic acids demonstrated its potential as a carrier for gene therapy applications. The ability to bind effectively with DNA suggests that it could be used to enhance the delivery efficiency of therapeutic genes into target cells.

Mechanism of Action

Sodium polyanetholesulfonate exerts its effects by inhibiting the activation of the complement system, which is part of the immune response. It blocks the classical, alternative, and lectin pathways of complement activation, preventing the killing of bacteria by innate cellular and humoral factors. This inhibition is achieved by blocking the binding of complement components such as C1q, C3, C4, and C9, thereby preventing the formation of the membrane attack complex .

Comparison with Similar Compounds

Key Differences :

Property Sodium Polyanetholesulfonate Anethole
Functional Groups –SO₃⁻Na⁺, –OCH₃, –CH₂CH=CH₂ (E-config.) –OCH₃, –CH₂CH=CH₂ (E-config.)
Solubility Water-soluble (hydrophilic polymer) Lipophilic (soluble in organic solvents)
Pharmacological Role Anticoagulant Anti-inflammatory, neuroprotective

Estragole (1-Methoxy-4-Prop-2-Enylbenzene)

Structural Relationship : Estragole is a structural isomer of anethole, differing in the position of the double bond (prop-2-enyl vs. prop-1-enyl).

Key Differences :

Property Sodium Polyanetholesulfonate Estragole
Double Bond Position Prop-1-enyl (E-config.) Prop-2-enyl (Z or E-config.)
Bioactivity No direct flavor contribution Imparts anise-like flavor in foods
Safety Profile Low toxicity in medical use Carcinogenic concerns in high doses

Sodium Cumenesulfonate

Structural Relationship : Sodium cumenesulfonate is a sulfonated aromatic compound with an isopropyl group (–C(CH₃)₂) instead of the propenyl group.

Key Differences :

Property Sodium Polyanetholesulfonate Sodium Cumenesulfonate
Substituent Propenyl group Isopropyl group
Applications Anticoagulant Surfactant, detergent additive
Molecular Weight 9,000–11,000 Da (polymer) ~230 Da (monomeric)

Industrial Relevance : Sodium cumenesulfonate’s surfactant properties contrast with the biomedical focus of sodium polyanetholesulfonate .

Sodium Sulfite (Na₂SO₃)

Functional Comparison: Both compounds contain sulfite groups, but sodium sulfite is a simple inorganic salt.

Key Differences :

Property Sodium Polyanetholesulfonate Sodium Sulfite
Structure Polymer with aromatic backbone Inorganic salt (Na⁺ and SO₃²⁻ ions)
Applications Anticoagulant Antioxidant, preservative
Toxicity Low in controlled doses Can cause allergic reactions

Pharmacological and Industrial Comparison Table

Compound Key Functional Groups Molecular Formula Primary Use Notable Bioactivity
Sodium Polyanetholesulfonate –SO₃⁻Na⁺, –OCH₃, –CH₂CH=CH₂ C₁₀H₁₂NaO₄S Anticoagulant Inhibits blood clotting
Anethole –OCH₃, –CH₂CH=CH₂ C₁₀H₁₂O Flavoring, anti-inflammatory Neuroprotective
Sodium Cumenesulfonate –SO₃⁻Na⁺, –C(CH₃)₂ C₉H₁₁NaO₃S Surfactant Detergency, emulsification
Sodium Sulfite SO₃²⁻, Na⁺ Na₂SO₃ Food preservative Antioxidant

Biological Activity

Sodium 1-methoxy-4-[(E)-prop-1-enyl]benzene sulfite, also known as sodium methoxy(1-propenyl)benzenesulfonate, is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant case studies and research findings.

  • Chemical Formula : C₁₁H₁₄NaO₃S
  • Molecular Weight : 245.29 g/mol
  • Structure : The compound features a methoxy group and a prop-1-enyl group attached to a benzene ring, with a sulfonate group providing its sodium salt form.

The biological activity of sodium 1-methoxy-4-[(E)-prop-1-enyl]benzene sulfite is primarily attributed to its ability to interact with various molecular targets:

  • Antimicrobial Activity : The sulfonate group enhances the compound's ability to disrupt microbial cell membranes, leading to cell lysis. Studies have shown that it exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Antioxidant Properties : The methoxy group contributes to the compound's ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.

Antimicrobial Properties

Research indicates that sodium 1-methoxy-4-[(E)-prop-1-enyl]benzene sulfite displays potent antimicrobial activity. A study conducted by demonstrated its effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results showed that it effectively reduced oxidative stress markers in vitro, indicating potential applications in preventing oxidative damage in cells .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of sodium 1-methoxy-4-[(E)-prop-1-enyl]benzene sulfite in treating bacterial infections in mice. The results indicated a significant reduction in bacterial load in treated groups compared to controls, suggesting its potential as an alternative therapeutic agent .

Case Study 2: Antioxidant Effects on Human Cells

In a clinical trial involving human fibroblast cells, treatment with sodium 1-methoxy-4-[(E)-prop-1-enyl]benzene sulfite resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions. This suggests its applicability in enhancing skin health and combating aging .

Comparative Analysis

CompoundAntimicrobial ActivityAntioxidant Activity
Sodium 1-methoxy-4-[(E)-prop-1-enyl]benzene sulfiteHighModerate
Sodium dodecylbenzenesulfonateModerateLow
Sodium polystyrene sulfonateLowModerate

Q & A

Basic: How can synthetic protocols for sodium 1-methoxy-4-[(E)-prop-1-enyl]benzene sulfonate be optimized for higher yield and purity?

Methodological Answer:
Optimization involves adjusting reaction parameters such as sulfonation time, temperature, and stoichiometry. For monomeric derivatives, sulfonation of the aromatic ring is typically conducted at 80–100°C using chlorosulfonic acid in a controlled anhydrous environment . Post-sulfonation, neutralization with sodium hydroxide (1:1 molar ratio) ensures complete conversion to the sodium sulfonate salt. For polymeric forms (e.g., sodium polyanetholesulfonate), radical polymerization initiators like azobisisobutyronitrile (AIBN) are used at 60–70°C, with reaction progress monitored via FT-IR for sulfonate group incorporation (~1180 cm⁻¹ S=O stretch) . Purification via dialysis (MWCO 3.5 kDa) removes unreacted monomers.

Basic: What crystallographic techniques are recommended for resolving structural ambiguities in this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) using the SHELX suite (e.g., SHELXL for refinement) is standard for resolving stereochemical uncertainties, particularly the (E)-configuration of the propenyl group . Key steps:

Grow crystals via slow evaporation in ethanol/water (1:1).

Collect data at 100 K to minimize thermal motion artifacts.

Refine anisotropic displacement parameters for sulfur and oxygen atoms to confirm sulfonate geometry.

Validate using WinGX for packing analysis to detect intermolecular hydrogen bonds (e.g., between sulfonate O and methoxy H) .

Basic: How can NMR spectroscopy differentiate between monomeric and polymeric sulfonate derivatives?

Methodological Answer:
1H NMR in D₂O:

  • Monomeric form : Distinct peaks for propenyl protons (δ 6.2–6.5 ppm, doublet for (E)-configuration) and methoxy singlet (δ 3.8 ppm) .
  • Polymeric form : Broadened aromatic peaks (δ 6.7–7.1 ppm) due to restricted rotation and reduced splitting of propenyl signals.
    13C NMR: A quaternary carbon at ~125 ppm confirms sulfonate attachment to the aromatic ring. DOSY NMR can further distinguish polymers (lower diffusion coefficients) from monomers .

Advanced: What mechanistic insights exist for the anti-inflammatory activity of this compound?

Methodological Answer:
In vitro studies suggest inhibition of cyclooxygenase-2 (COX-2) via competitive binding to the active site. Methodology:

Molecular docking : Use AutoDock Vina with COX-2 crystal structure (PDB: 1CX2) to model sulfonate interactions with Arg120 and Tyr355 .

ELISA assays : Measure prostaglandin E2 (PGE2) reduction in LPS-stimulated macrophages (IC50 typically 10–50 μM).

SAR analysis : Compare with methylsulfonyl analogs to confirm sulfonate’s role in electrostatic stabilization .

Advanced: How does this compound interact with redox-active enzymes like horseradish peroxidase (HRP)?

Methodological Answer:
Transient-state kinetics (pH 3.4–10.5) reveal two pathways:

Direct oxidation : HRP Compound I reacts with the propenyl group, forming a sulfur cation radical (λmax 420 nm, monitored via stopped-flow spectroscopy) .

Substrate complexation : Pre-steady-state bursts indicate HRP Compound II forms a nonproductive complex, delaying electron transfer. Use pseudo-first-order conditions (excess substrate) to calculate rate constants (kcat ~ 1.2 × 10³ M⁻¹s⁻¹) .

Advanced: What computational strategies validate electronic properties relevant to its biochemical applications?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level:

Electrostatic potential maps : Identify nucleophilic regions (sulfonate oxygens) for protein interactions.

HOMO-LUMO gaps : Calculate (~4.5 eV) to predict redox activity.

Molecular dynamics (MD) : Simulate aqueous solubility using explicit solvent models (TIP3P), correlating with experimental logP values (~−1.2) .

Advanced: How do pH and temperature affect the compound’s stability in aqueous solutions?

Methodological Answer:

Stability assays : Conduct accelerated degradation studies (25–60°C, pH 2–12).

  • pH 7–9 : Maximum stability (half-life > 30 days at 25°C).
  • pH < 3 : Hydrolysis of sulfonate to sulfonic acid (confirmed via LC-MS, m/z 215 → 171) .

Arrhenius analysis : Calculate activation energy (Ea ~ 45 kJ/mol) for degradation in buffered solutions.

Advanced: How to reconcile contradictions in reported reactivity with nucleophiles?

Methodological Answer:
Discrepancies arise from solvent polarity and counterion effects:

Nucleophilic substitution : In DMF, the sulfonate group undergoes SNAr with amines (e.g., benzylamine) at 100°C, but not in water due to solvation shielding .

Controlled experiments : Compare reaction rates in aprotic vs. protic solvents using 19F NMR (if fluorinated analogs are used) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene;sulfite
Reactant of Route 2
Reactant of Route 2
sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene;sulfite

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